molecular formula C17H14FN3OS B4636653 2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4636653
M. Wt: 327.4 g/mol
InChI Key: RFBMGQISQFZJSD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyridinylmethyl group, and a thiazole ring. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Biochemical Analysis

Biochemical Properties

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as leukotriene A-4 hydrolase, which is involved in the inflammatory response . The interaction between this compound and leukotriene A-4 hydrolase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the conversion of leukotriene A-4 to leukotriene B-4. This inhibition can lead to a reduction in inflammation and has potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the immune response to infection. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation, thereby exerting anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, the binding of this compound to leukotriene A-4 hydrolase results in the inhibition of the enzyme’s activity, as previously mentioned. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, further influencing cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory responses and other cellular processes, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to effectively reduce inflammation and modulate immune responses without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of careful dosage optimization in therapeutic applications. Threshold effects have also been noted, with a minimum effective dose required to achieve the desired anti-inflammatory effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. The metabolic flux of this compound can influence the levels of certain metabolites, potentially affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which can influence its intracellular concentration and localization. Additionally, binding proteins in the blood can facilitate the distribution of this compound to various tissues, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . This compound has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling proteins. Additionally, post-translational modifications such as phosphorylation can influence the targeting and localization of this compound to specific cellular compartments, further modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the thiazole derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs and pharmaceutical formulations.

    Chemical Biology: It is utilized in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine
  • 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones

Uniqueness

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its thiazole ring, fluorophenyl group, and pyridinylmethyl group contribute to its unique pharmacological profile and make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-6-8-19-9-7-12)23-17(21-11)13-2-4-14(18)5-3-13/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBMGQISQFZJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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